3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride
Description
3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride is a synthetic organic compound characterized by a benzaldehyde core substituted with a 2-(2,6-dimethylmorpholin-4-yl)ethoxy group at the 3-position, forming a hydrochloride salt. Its molecular formula is C₁₅H₂₂ClNO₃ (average mass: 299.795 Da), with a monoisotopic mass of 299.128821 . The compound is structurally distinguished by the presence of a morpholine ring with two methyl groups at the 2- and 6-positions, linked via an ethoxy spacer to the benzaldehyde moiety. The compound is cataloged under ChemSpider ID 4959537 and is commercially available from suppliers like CymitQuimica, though pricing details are proprietary .
Properties
IUPAC Name |
3-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-12-9-16(10-13(2)19-12)6-7-18-15-5-3-4-14(8-15)11-17;/h3-5,8,11-13H,6-7,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGFXENYQBWWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC=CC(=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride typically involves the following steps:
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Formation of the Ethoxy Linkage: : The initial step involves the reaction of 3-hydroxybenzaldehyde with 2-(2,6-dimethyl-4-morpholinyl)ethanol under basic conditions to form the ethoxy linkage. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
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Hydrochloride Salt Formation: : The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the synthesis of 3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in maintaining the reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride can undergo various chemical reactions, including:
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Oxidation: : The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction: : The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzoic acid.
Reduction: 3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzyl alcohol.
Substitution: 3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]-4-nitrobenzaldehyde.
Scientific Research Applications
Biological Applications
- Pharmaceutical Development
- Antimicrobial Activity
- Anticancer Research
Industrial Applications
- Chemical Synthesis
- Material Science
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial activity of 3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride against gram-positive and gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth at specific concentrations, indicating its potential as a lead compound for new antibiotics.
Case Study 2: Synthesis of Anticancer Agents
In a collaborative research project between universities, this compound was used as a starting material to synthesize novel derivatives aimed at targeting cancer cells. The synthesized derivatives were tested against various cancer cell lines, showing promising results in terms of cytotoxicity and selectivity.
Biological Activity
3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride is a compound with a distinctive chemical structure that has garnered attention for its potential biological activities. The molecular formula is , and it has a molecular weight of approximately 263.337 g/mol. This compound is primarily explored for its possible anti-inflammatory , analgesic , and neuroactive properties, making it a subject of interest in pharmacological research.
Structural Characteristics
The compound features a benzaldehyde moiety substituted with a 2-(2,6-dimethyl-4-morpholinyl)ethoxy group, which contributes to its unique biological properties. The morpholine ring is known to influence the interaction of the compound with various biological systems, potentially modulating neurotransmitter activity and receptor interactions.
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that 3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride exhibits significant anti-inflammatory and analgesic effects. These properties are critical in developing new therapeutic agents for managing pain and inflammation.
- Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and modulate pathways involved in pain perception. Further research is needed to elucidate the specific mechanisms involved.
Neuroactive Effects
Research indicates that compounds with similar morpholine structures have been investigated for their neuroactive effects, suggesting that this compound may also influence neurotransmitter systems.
- Potential Applications : Given its structural characteristics, there is potential for developing treatments for neurological disorders or conditions associated with neurotransmitter dysregulation.
Interaction Studies
Initial findings indicate that 3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride interacts with various receptors and enzymes within biological systems. These interactions could influence neurotransmitter release or activity, warranting further investigation into its pharmacodynamics.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-[4-Morpholinyl]ethoxybenzaldehyde hydrochloride | Lacks methyl substitutions on the morpholine ring | |
| 4-(Dimethylamino)benzaldehyde | Contains a dimethylamino group instead of morpholine | |
| 3-Methoxybenzaldehyde | Simple methoxy substitution without a morpholine structure |
Case Studies and Research Findings
- Antibacterial Activity : Benzaldehyde derivatives have shown antibacterial properties against various strains such as Staphylococcus aureus. Studies demonstrate that these compounds can reduce the minimum inhibitory concentration (MIC) of antibiotics when used in combination, suggesting a potentiation effect on antibiotic efficacy .
- Toxicity Assessments : In toxicity assays conducted on Drosophila melanogaster, benzaldehyde demonstrated significant toxic effects, indicating potential risks associated with its use in therapeutic contexts .
- Mechanistic Insights : Further investigations into the mechanisms of action revealed that phenolic compounds can disrupt bacterial cell membranes, leading to cell death through various pathways including membrane disintegration and intracellular coagulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other benzaldehyde derivatives functionalized with morpholine- or amine-containing side chains. Below is a comparative analysis based on molecular features, synthesis, and applications:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Position and Bioactivity :
- The 3-position substitution in the target compound contrasts with the 4-position in HF-0287. This positional isomerism may influence electronic distribution and steric hindrance, altering receptor-binding kinetics or metabolic stability .
- JH-3906 incorporates a pyrrole ring instead of benzene, which could enhance π-stacking interactions in biological systems.
Morpholine Modifications: The target compound’s 2,6-dimethylmorpholine group introduces steric bulk compared to unsubstituted morpholine in QB-2484. This modification may reduce rotational freedom but improve lipophilicity .
Synthetic Routes :
- Synthesis of analogous benzaldehydes often involves nucleophilic substitution (e.g., using Cs₂CO₃ in DMF) to attach ethoxy-morpholine groups to hydroxybenzaldehydes, as seen in and Reference Example 114 (EP 4374877) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated benzaldehyde precursor with a morpholine derivative. For example, analogous methods involve refluxing substituted benzaldehydes with halogenated amines in polar aprotic solvents (e.g., DMF or ethanol) under acidic catalysis (e.g., glacial acetic acid) . Optimization includes adjusting reaction time (4–48 hours), temperature (room temperature to reflux), and stoichiometric ratios of reagents to improve yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization is critical .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- 1H/13C NMR to confirm the presence of morpholine, ethoxy, and aldehyde functional groups.
- IR spectroscopy to identify C=O (aldehyde) and C-O (ether) stretches.
- X-ray crystallography to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding or CH-π interactions in the crystal lattice) .
- Elemental analysis to verify empirical formula and purity (>95% recommended for pharmacological studies) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : While specific hazard data may be limited, standard precautions for aldehydes and hydrochlorides apply:
- Use PPE (gloves, goggles, lab coat) in a fume hood.
- Avoid inhalation/contact with skin; store in airtight containers at 2–8°C.
- Emergency procedures: Rinse exposed areas with water and seek medical evaluation if irritation occurs .
Advanced Research Questions
Q. How do structural modifications (e.g., morpholine substituents) influence the compound’s reactivity or biological activity?
- Methodological Answer : Substituents on the morpholine ring (e.g., 2,6-dimethyl groups) can sterically hinder interactions with enzymes or receptors. Computational modeling (e.g., molecular docking) paired with in vitro assays can quantify binding affinities. For example, compare the parent compound with analogs lacking methyl groups to assess changes in IC50 values .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer : Contradictions may arise from impurities, tautomerism, or solvent interactions. Steps include:
- Re-purify the compound via recrystallization or chromatography.
- Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent artifacts.
- Perform 2D NMR (COSY, HSQC) to confirm connectivity and rule out tautomeric forms .
Q. How can reaction byproducts (e.g., dimers or oxidation products) be identified and minimized during synthesis?
- Methodological Answer : Monitor reactions using TLC or HPLC-MS. Byproducts like dimers (from aldehyde self-condensation) can be suppressed by:
- Using anhydrous conditions to prevent hydrolysis.
- Adding radical inhibitors (e.g., BHT) during reflux.
- Optimizing stoichiometry to avoid excess aldehyde .
Q. What is the mechanistic basis for this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : The aldehyde group may form Schiff bases with lysine residues in enzymes, while the morpholine-ethoxy moiety enhances solubility and target engagement. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Compare with structurally related inhibitors to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
